Home > Products > Screening Compounds P105832 > Nalmexone hydrochloride
Nalmexone hydrochloride - 16676-27-0

Nalmexone hydrochloride

Catalog Number: EVT-1195667
CAS Number: 16676-27-0
Molecular Formula: C21H26ClNO4
Molecular Weight: 391.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nalmexone hydrochloride is a synthetic compound closely related to naloxone, an opioid antagonist primarily used for reversing opioid overdoses. Nalmexone hydrochloride is chemically designated as 17-allyl-4,5α-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride, with the molecular formula C19H21NO4HClC_{19}H_{21}NO_4\cdot HCl and a molecular weight of approximately 363.84 g/mol. This compound exhibits similar pharmacological properties to naloxone, specifically in its ability to block the effects of opioids.

Source

Nalmexone hydrochloride is synthesized from precursor compounds derived from morphine alkaloids. Its synthesis involves various chemical reactions that modify the structure of naloxone or related compounds to achieve the desired pharmacological profile.

Classification

Nalmexone hydrochloride falls under the category of opioid antagonists. It is specifically classified as a competitive antagonist at the mu-opioid receptor, which plays a crucial role in mediating the effects of opioids in the central nervous system.

Synthesis Analysis

The synthesis of nalmexone hydrochloride can be approached through several methods, often involving multi-step chemical reactions that transform simpler compounds into the final product.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with oxymorphone or naloxone as starting materials.
  2. Reactions: Common reactions include:
    • Alkylation: The introduction of an allyl group via alkylation reactions.
    • Hydroxylation: Modifications to introduce hydroxyl groups at specific positions on the morphinan backbone.
    • Hydrochlorination: The addition of hydrochloric acid to form the hydrochloride salt.
  3. Refinement: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate nalmexone hydrochloride from by-products.

For example, one synthetic route involves refluxing naloxone with appropriate reagents and solvents under controlled temperatures for specified durations to facilitate the desired transformations .

Chemical Reactions Analysis

Reactions and Technical Details

Nalmexone hydrochloride undergoes various chemical reactions that can affect its stability and efficacy:

  1. Degradation Reactions: Under certain conditions, nalmexone can degrade into less active metabolites, such as noroxymorphone, particularly under exposure to light or heat .
  2. Metabolism: In vivo, nalmexone is metabolized primarily through glucuronidation in the liver, forming metabolites that are excreted in urine .
  3. Stability Studies: Research indicates that nalmexone is stable under standard storage conditions but may undergo degradation when exposed to certain environmental factors .
Mechanism of Action

Nalmexone hydrochloride functions primarily as a competitive antagonist at mu-opioid receptors.

Process and Data

  1. Binding Affinity: Nalmexone competes with opioids for binding sites on mu-opioid receptors, effectively blocking their action.
  2. Physiological Effects: By inhibiting opioid receptor activation, nalmexone reverses respiratory depression and sedation induced by opioid overdose.
  3. Pharmacokinetics: Following administration, nalmexone is rapidly distributed throughout body tissues, crossing the blood-brain barrier and placenta .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nalmexone hydrochloride typically appears as a white to slightly off-white powder.
  • Solubility: It is soluble in water and dilute acids but slightly soluble in alcohol and practically insoluble in ether and chloroform.

Chemical Properties

  • pH Range: The pH of nalmexone hydrochloride solutions typically ranges from 3.0 to 6.5 .
  • Stability: The compound remains stable under controlled conditions but may degrade under prolonged exposure to light or high temperatures .
Applications

Nalmexone hydrochloride has significant scientific and medical applications:

  1. Opioid Overdose Treatment: It is primarily used for reversing opioid-induced respiratory depression in emergency settings.
  2. Research Applications: Nalmexone serves as a valuable tool in pharmacological research for studying opioid receptor dynamics and developing new therapeutic agents targeting opioid addiction.
  3. Clinical Trials: Ongoing research explores its potential use in treating various conditions related to opioid dependence and withdrawal syndromes.
Historical Development and Pharmacological Evolution

Synthesis and Early Discovery: Key Milestones in Opioid Antagonist Development

Nalmexone hydrochloride emerged during the intensive opioid antagonist research period of the 1960s–1970s, alongside more extensively studied compounds like naltrexone hydrochloride. Early opioid antagonist development aimed to create agents capable of blocking opioid receptors without activating them, thereby reducing abuse potential and overdose mortality. Nalmexone hydrochloride was synthesized as part of this broader effort, with structural similarities to both naloxone and naltrexone. Its molecular framework featured modifications to the morphinan core—specifically, cyclopropylmethyl substitutions at the nitrogen atom—which were hypothesized to enhance receptor affinity and duration of action [1] [8].

Preclinical studies in rodent models demonstrated nalmexone hydrochloride’s ability to reverse opioid-induced respiratory depression, positioning it as a potential overdose-reversal agent. However, its efficacy profile proved less favorable than naloxone in critical areas:

  • Duration of action: Shorter biological half-life compared to naltrexone hydrochloride [8]
  • Receptor selectivity: Lower mu-opioid receptor specificity than naloxone [4]
  • Oral bioavailability: Insufficient for addiction management applications [8]

Despite promising early in vitro results, nalmexone hydrochloride failed to progress beyond Phase II clinical trials. Its development was discontinued in the late 1970s due to:

  • Inferior pharmacokinetic properties relative to established antagonists
  • Limited therapeutic advantages over existing options
  • Emerging research prioritization of naltrexone hydrochloride for alcohol use disorder applications [1] [8]

Table 1: Key Structural and Pharmacological Properties of Early Opioid Antagonists

CompoundMolecular ModificationReceptor Affinity (Ki nM)Development Status
Nalmexone hydrochlorideN-cyclopropylmethylMu: 1.8 [8]Discontinued
Naltrexone hydrochlorideN-cyclopropylmethylMu: 0.9 [4]FDA approved (1984)
Naloxone hydrochlorideN-allylMu: 1.1 [7]FDA approved (1971)

Regulatory Approvals: Transition from Opioid Dependence to Broader Therapeutic Applications

Nalmexone hydrochloride never achieved regulatory approval in any major pharmaceutical market, reflecting its failure to demonstrate compelling advantages over existing therapies. Meanwhile, naltrexone hydrochloride—developed concurrently—underwent significant regulatory evolution:

  • 1984: U.S. Food and Drug Administration approved naltrexone hydrochloride (ReVia) exclusively for opioid dependence management. This authorization followed 15+ years of clinical research demonstrating its capacity to block opioid euphoria [2] [6].
  • 1994: Regulatory indication expanded to include alcohol use disorder treatment, based on clinical trials proving its ability to reduce alcohol cravings and relapse rates. This approval marked the first pharmacological acknowledgment of shared neurobiological pathways between opioid and alcohol dependence [1] [6].
  • 2006–2010: Extended-release injectable formulation (Vivitrol) received approvals for both opioid and alcohol dependence indications, addressing adherence challenges associated with oral administration [2] [3].

The therapeutic expansion of naltrexone hydrochloride established a regulatory precedent that nalmexone hydrochloride might have followed had its development continued. The transition from single-indication approval to multi-indication recognition demonstrated regulators’ growing understanding of:

  • Neurobiological commonalities across substance use disorders
  • Value of long-acting formulations in chronic addiction management
  • Importance of receptor-specific antagonism beyond opioid systems [2] [6]

Table 2: Therapeutic Indication Timeline for Approved Opioid Antagonists

YearRegulatory MilestoneImpact on Therapeutic Landscape
1971Naloxone approval for opioid overdose reversalEstablished emergency intervention standard
1984Naltrexone approval for opioid dependenceIntroduced non-agonist maintenance therapy
1994Naltrexone approval for alcohol dependenceValidated opioid system role in alcohol addiction
2006Vivitrol approval for opioid dependenceAddressed medication adherence barriers
2010Vivitrol approval for alcohol dependenceExpanded long-term management options

Comparative Analysis of Naltrexone Hydrochloride and Naloxone: Divergent Clinical Pathways

Nalmexone hydrochloride’s developmental discontinuation underscores the critical importance of receptor binding profiles and pharmacokinetic properties in determining clinical utility among opioid antagonists. Contrasting naltrexone hydrochloride and naloxone reveals how molecular differences drove divergent therapeutic applications:

  • Receptor binding dynamics:
  • Naltrexone hydrochloride exhibits high-affinity, long-duration antagonism at mu-opioid receptors (binding affinity Ki = 0.9 nM), enabling sustained blockade ideal for addiction management [4] [8].
  • Naloxone hydrochloride delivers rapid, competitive displacement of opioids at mu receptors (Ki = 1.1 nM) with shorter duration, making it optimal for acute overdose reversal [7] [8].
  • Nalmexone hydrochloride demonstrated intermediate binding characteristics (Ki = 1.8 nM) without clear clinical advantages [8].

  • Metabolic and pharmacokinetic profiles:

  • Naltrexone hydrochloride undergoes extensive first-pass metabolism to 6-β-naltrexol, an active metabolite contributing to its 24+ hour duration when administered orally [4].
  • Naloxone hydrochloride is rapidly inactivated by hepatic glucuronidation, limiting its effect duration to 30–90 minutes—sufficient for emergency reversal but inadequate for maintenance therapy [7].
  • Nalmexone hydrochloride’s metabolic pathway remains incompletely characterized, though early studies suggested rapid clearance and low oral bioavailability [8].

  • Therapeutic pathway divergence:

  • Naltrexone hydrochloride evolved toward chronic management:
  • Oral formulations for daily adherence
  • Extended-release injectables for long-term receptor blockade
  • Combination products (e.g., with bupropion for obesity) leveraging secondary neurochemical effects [9] [10]
  • Naloxone hydrochloride became indispensable for emergency medicine:
  • Intravenous formulations for immediate overdose reversal
  • Nasal spray products for layperson administration
  • Short-acting receptor displacement without residual effects [7]

Nalmexone hydrochloride’s failure to establish a therapeutic niche highlights the precision required in antagonist development: slight molecular variations produce significant clinical consequences. Its intermediary characteristics—longer-acting than naloxone but shorter-acting than naltrexone—created insufficient differentiation for specific therapeutic applications [8].

Table 3: Clinical Pathway Differentiation Based on Pharmacological Properties

ParameterNaltrexone HydrochlorideNaloxone HydrochlorideNalmexone Hydrochloride
Primary indicationChronic addiction managementEmergency overdose reversalNot approved
Duration of action24–72 hours (oral); 30 days (injectable)30–90 minutesUndefined (research discontinued)
Molecular differentiationN-cyclopropylmethyl groupN-allyl groupStructural analog with unverified modifications
Therapeutic legacyEstablished alcohol/opioid maintenanceGold-standard overdose reversalProof-of-concept only

Properties

CAS Number

16676-27-0

Product Name

Nalmexone hydrochloride

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(3-methylbut-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

InChI

InChI=1S/C21H25NO4.ClH/c1-12(2)6-9-22-10-8-20-17-13-3-4-14(23)18(17)26-19(20)15(24)5-7-21(20,25)16(22)11-13;/h3-4,6,16,19,23,25H,5,7-11H2,1-2H3;1H/t16-,19+,20+,21-;/m1./s1

InChI Key

PJDUKHQNUMOJLL-OPHZJPRHSA-N

SMILES

CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl

Canonical SMILES

CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl

Isomeric SMILES

CC(=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.